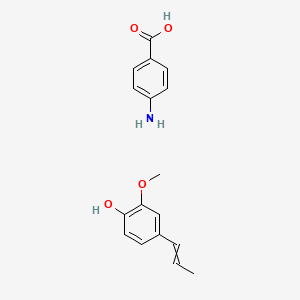
4-Aminobenzoic acid;2-methoxy-4-prop-1-enylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminobenzoic acid;2-methoxy-4-prop-1-enylphenol is a compound that combines the structural features of 4-aminobenzoic acid and 2-methoxy-4-prop-1-enylphenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminobenzoic acid typically involves the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . For 2-methoxy-4-prop-1-enylphenol, the synthesis can involve the methylation of 4-hydroxy-3-methoxybenzaldehyde followed by a Wittig reaction to introduce the prop-1-enyl group .
Industrial Production Methods
Industrial production of 4-aminobenzoic acid often relies on the reduction of 4-nitrobenzoic acid using catalytic hydrogenation or other reducing agents . The production of 2-methoxy-4-prop-1-enylphenol can involve similar steps but on a larger scale, ensuring the purity and yield required for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Aminobenzoic acid;2-methoxy-4-prop-1-enylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group in 4-nitrobenzoic acid can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds
Aplicaciones Científicas De Investigación
4-Aminobenzoic acid;2-methoxy-4-prop-1-enylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in the synthesis of folate and its potential use in treating certain medical conditions
Industry: Utilized in the production of dyes, pharmaceuticals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-aminobenzoic acid;2-methoxy-4-prop-1-enylphenol involves its interaction with various molecular targets and pathways:
Folate Synthesis: 4-aminobenzoic acid is an intermediate in the synthesis of folate by bacteria, plants, and fungi.
Antimicrobial Activity: The compound can inhibit the growth of certain bacteria by interfering with folate synthesis.
Antifungal Properties: The phenolic group can disrupt fungal cell membranes, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic acid: Known for its role in folate synthesis and its use in sunscreen formulations.
2-Methoxy-4-prop-1-enylphenol: Known for its antimicrobial and antifungal properties.
Uniqueness
4-Aminobenzoic acid;2-methoxy-4-prop-1-enylphenol is unique due to its combined structural features, which allow it to exhibit properties of both 4-aminobenzoic acid and 2-methoxy-4-prop-1-enylphenol.
Propiedades
Número CAS |
330969-33-0 |
|---|---|
Fórmula molecular |
C17H19NO4 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
4-aminobenzoic acid;2-methoxy-4-prop-1-enylphenol |
InChI |
InChI=1S/C10H12O2.C7H7NO2/c1-3-4-8-5-6-9(11)10(7-8)12-2;8-6-3-1-5(2-4-6)7(9)10/h3-7,11H,1-2H3;1-4H,8H2,(H,9,10) |
Clave InChI |
CUFSGBLSXGBANO-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1=CC(=C(C=C1)O)OC.C1=CC(=CC=C1C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


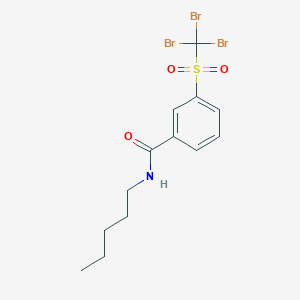
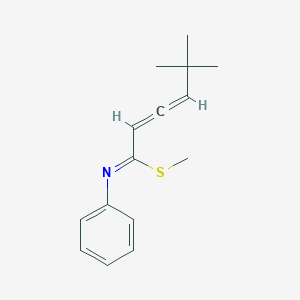
![2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene](/img/structure/B14244372.png)
![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)


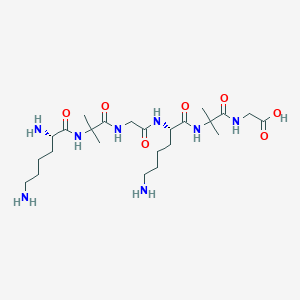
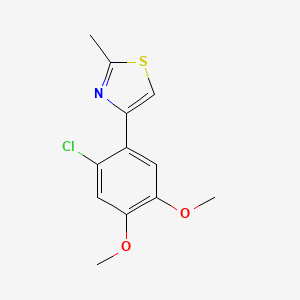
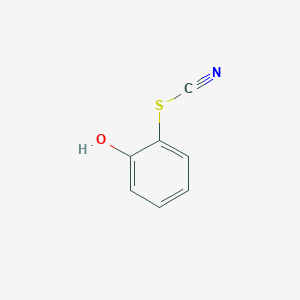

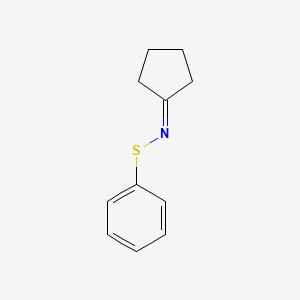
![4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide](/img/structure/B14244407.png)
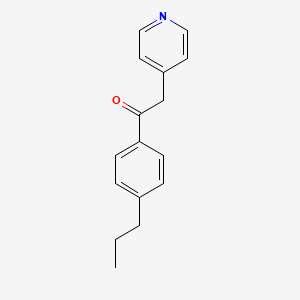
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one](/img/structure/B14244428.png)
